4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one
Description
4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is a seven-membered heterocyclic compound featuring an azepinone core (a lactam ring) with an ethoxy substituent at the 4-position. This structure confers unique chemical and biological properties, making it a scaffold of interest in medicinal chemistry and organic synthesis.
Properties
CAS No. |
165257-04-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-ethoxy-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7-4-3-5-9-8(10)6-7/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
ZHQNCVSUZIZVDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)NCCC1 |
Canonical SMILES |
CCOC1=CC(=O)NCCC1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis
- 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds targeting central nervous system (CNS) disorders. Its unique azepine ring structure allows for the modification and development of new therapeutic agents aimed at treating conditions such as anxiety and depression.
-
Potential Biological Activities
- Although specific biological activities are still under investigation, preliminary studies suggest that this compound may exhibit properties relevant to neuropharmacology. Further research is needed to elucidate its mechanism of action and therapeutic potential in treating CNS-related disorders.
-
Chemical Probes
- The compound can serve as a chemical probe in biological research, helping to understand the interactions between small molecules and biological targets. This application is vital for drug discovery processes.
Synthetic Utility
This compound is recognized for its versatility in organic synthesis:
- Building Block for Complex Molecules
Comparative Analysis with Related Compounds
The following table outlines structural comparisons between this compound and similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin | Benzene ring fused with azepine | Exhibits different electronic properties due to methoxy substitution |
| 4-Ethoxyisoquinoline | Isoquinoline structure with ethoxy group | Different ring system affecting reactivity |
| 1-Methylazepan-2-one | Methylated azepane structure | Variation in alkyl substitution impacting biological activity |
This comparison highlights the unique features of this compound while emphasizing its potential applications and interactions within medicinal chemistry.
Comparison with Similar Compounds
Structural Analogues and Their Unique Features
The following table highlights key structural analogs and their distinguishing attributes:
Substituent Effects on Reactivity and Bioactivity
- Ethoxy Group : The ethoxy substituent in this compound likely increases electron density at C4, enhancing stability and influencing nucleophilic/electrophilic reactivity. Comparable ether-substituted compounds, such as 6,7-dimethoxyquinazolin-4(3H)-one, show improved solubility and target affinity .
- Methyl vs.
Physical and Chemical Properties
While direct data is unavailable, inferences can be drawn from similar compounds:
- Melting Points: Dibenzo[c,e]azepin-5-one derivatives exhibit melting points between 198–259°C, suggesting azepinones generally have high thermal stability .
- Solubility : Ethoxy groups may improve aqueous solubility compared to methyl or aryl substituents, as seen in pyrazolopyrimidine derivatives .
- Reactivity : The ethoxy group could participate in substitution reactions, akin to 6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one, which undergoes oxidation to dioxepines .
Preparation Methods
Cyclization of Linear Precursors via Acid-Catalyzed Lactamization
A common strategy for azepinone synthesis involves the cyclization of linear precursors containing both amine and carbonyl functionalities. For 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one, a plausible route begins with a δ-keto amide precursor (1) . Under acidic conditions, such as polyphosphoric acid (PPA) or methanesulfonic acid, the amine group nucleophilically attacks the ketone, forming the seven-membered lactam ring .
Example Procedure:
-
Synthesis of δ-Keto Amide (1):
-
React 4-ethoxy-5-aminopentanoic acid with acetyl chloride in dichloromethane (DCM) to form the corresponding amide.
-
Oxidize the terminal alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
-
Cyclization:
Key Considerations:
-
Acid concentration and temperature critically influence cyclization efficiency.
-
Competing side reactions, such as over-oxidation or dimerization, require careful optimization.
Photoinduced Reactions for Azepine Intermediate Formation
Recent advances in photochemical methods enable the synthesis of azepine derivatives, which can be oxidized to azepinones. In a method analogous to Giricheva et al. , aryl azides react with 1,3-dicarbonyl compounds under UV light to form azepines. Subsequent oxidation of the azepine intermediate with meta-chloroperbenzoic acid (mCPBA) yields the azepinone.
Example Procedure:
-
Photoinitiated Azepine Synthesis:
-
Oxidation to Azepinone:
-
Treat the azepine with mCPBA in DCM at 0°C for 2 hours.
-
Quench with Na₂S₂O₃ and isolate the product.
-
Advantages:
-
High regioselectivity due to the photoinduced radical mechanism .
-
Mild oxidation conditions preserve the ethoxy group.
Ring-Closing Metathesis (RCM) of Diene-Amides
Ring-closing metathesis using Grubbs catalysts offers a versatile route to cyclic lactams. For this compound, a diene-amide precursor (2) undergoes RCM to form the azepinone skeleton.
Example Procedure:
-
Synthesis of Diene-Amide (2):
-
Couple 4-ethoxy-3-butenoic acid with allylamine using EDC/HOBt.
-
-
RCM Reaction:
-
React the diene-amide with Grubbs 2nd-generation catalyst (5 mol%) in refluxing DCM for 24 hours.
-
Filter through Celite and concentrate.
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Challenges:
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Catalyst loading and solvent choice impact yield.
-
Competing polymerization requires strict anhydrous conditions.
Ethoxy Group Introduction via Nucleophilic Substitution
Post-cyclization ethoxylation provides an alternative route. A hydroxyl group at position 4 of the azepinone core is alkylated using ethyl bromide under basic conditions.
Example Procedure:
-
Hydroxyl Intermediate (3):
-
Synthesize 4-hydroxy-6,7-dihydro-1H-azepin-2(5H)-one via cyclization of a δ-keto amide.
-
-
Williamson Ether Synthesis:
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Dissolve the hydroxyl intermediate in DMF, add K₂CO₃ and ethyl bromide.
-
Heat at 60°C for 8 hours.
-
Optimization Notes:
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates.
-
Excess ethyl bromide ensures complete substitution.
Enzymatic Lactamization for Stereocontrol
Biocatalytic methods using lipases or transaminases enable enantioselective lactam formation. While less explored for seven-membered rings, engineered enzymes could cyclize keto-amine precursors with high stereofidelity.
Example Procedure:
-
Keto-Amine Precursor (4):
-
Prepare 4-ethoxy-5-aminopentan-2-one via reductive amination.
-
-
Enzymatic Cyclization:
-
Incubate the precursor with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.5) at 37°C for 48 hours.
-
Limitations:
-
Enzyme stability and substrate specificity require extensive screening.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed | 60–75 | Scalability, low cost | Side reactions, harsh conditions |
| Photoinduced | 50–65 | Regioselectivity, mild conditions | UV equipment required |
| RCM | 40–55 | Stereocontrol, versatility | High catalyst cost |
| Post-Cyclization Alkylation | 70–85 | Flexibility in substitution | Requires hydroxyl precursor |
| Enzymatic | 30–45 | Enantioselectivity, green chemistry | Limited substrate scope |
Q & A
Q. How does the compound’s photophysical properties (e.g., fluorescence) correlate with its electronic structure, and can it be tuned for sensor applications?
- Methodological Answer : Measure absorbance/emission spectra in solvents of varying polarity. Correlate with TD-DFT calculations to identify π→π* transitions. Functionalize the azepinone core with electron-withdrawing groups (e.g., –NO₂) to redshift emission for optical sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
